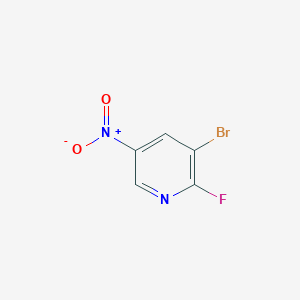

3-Bromo-2-fluoro-5-nitropyridine

Overview

Description

3-Bromo-2-fluoro-5-nitropyridine is an organohalogen compound with the molecular formula C5H2BrFN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its applications as a pharmaceutical intermediate and its role in various chemical reactions .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The role of 3-Bromo-2-fluoro-5-nitropyridine in this context would be as a reagent, contributing to the formation of new carbon–carbon bonds .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound would interact with a palladium catalyst and an organoboron reagent . The bromine atom in the compound would likely be replaced by an organoboron group through a transmetalation process .

Biochemical Pathways

It is known that fluoropyridines, a class of compounds to which this compound belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Pharmacokinetics

It is slightly soluble in water , which could impact its bioavailability and distribution.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds . This could lead to the synthesis of various biologically active compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it may participate are known to be exceptionally mild and functional group tolerant . Additionally, the compound’s solubility could be affected by the solvent used . Its stability might also be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method includes the bromination of 2-fluoropyridine followed by nitration. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain precise control over reaction conditions, enhancing yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo, fluoro, and nitro) on the pyridine ring.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed under mild conditions to facilitate the coupling reaction.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are typically formed, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Bromo-2-fluoro-5-nitropyridine has diverse applications in scientific research:

Comparison with Similar Compounds

2-Bromo-5-nitropyridine: Similar in structure but lacks the fluoro substituent, affecting its reactivity and applications.

3-Fluoro-2-nitropyridine: Lacks the bromo substituent, leading to different chemical behavior and uses.

5-Bromo-2-fluoropyridine: Similar but without the nitro group, impacting its electron-withdrawing capacity and reactivity.

Uniqueness: 3-Bromo-2-fluoro-5-nitropyridine is unique due to the combined presence of bromo, fluoro, and nitro groups on the pyridine ring. This combination enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in various chemical syntheses .

Biological Activity

3-Bromo-2-fluoro-5-nitropyridine is a heterocyclic compound belonging to the pyridine family, characterized by the presence of bromine, fluorine, and nitro functional groups. Its molecular formula is with a molecular weight of approximately 220.98 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

The unique combination of halogen and nitro groups in this compound influences its chemical reactivity and biological interactions. The electron-withdrawing nature of these substituents enhances the compound's ability to participate in nucleophilic aromatic substitution reactions and coupling reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been explored for its efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. Its derivatives have shown potent inhibitory effects, outperforming some first-line antibiotics in specific assays.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis induction and interference with cellular signaling pathways.

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific biological targets within cells. Similar compounds are known to inhibit enzymes critical for bacterial survival or cancer cell growth. For instance, its structural analogs have been identified as inhibitors of mycobacterial arylamine N-acetyltransferase (NAT), which is essential for the intracellular survival of M. tuberculosis .

Study on Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial properties of various nitro-containing compounds, including derivatives of this compound. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.031 mg/L against M. tuberculosis, indicating their potential as effective therapeutic agents against resistant strains .

Anticancer Research

Another research effort focused on the anticancer activity of pyridine derivatives, highlighting that compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer models. The study suggested that these compounds might induce apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-3-fluoro-2-nitropyridine | C5H4BrFN2O2 | Different halogen positioning; similar applications |

| 5-Chloro-3-fluoro-2-nitropyridine | C5H4ClFN2O2 | Contains chlorine instead of bromine |

| 3-Bromo-2-hydrazinyl-5-nitropyridine | C5H4BrN4O2 | Contains hydrazine functionality; different context |

| 5-Bromo-3-methyl-2-nitropyridine | C6H6BrN2O2 | Methyl group affects solubility and reactivity |

This table illustrates the structural diversity among related compounds and highlights how variations in substituents can influence biological activity.

Properties

IUPAC Name |

3-bromo-2-fluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLPMLSUMJHTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322952 | |

| Record name | 3-bromo-2-fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1868-58-2 | |

| Record name | 1868-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2-fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.